molecular formula C8H16ClNO3 B13691041 Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride

Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B13691041
M. Wt: 209.67 g/mol
InChI Key: BXSJNLAPQOOGHW-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride is an organic compound with the molecular formula C8H16ClNO3 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by esterification and subsequent hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)piperidine-4-carboxylate.

    Reduction: 4-(Hydroxymethyl)piperidine-4-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential use in drug development, particularly for its role in modulating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride can be compared with other piperidine derivatives, such as:

    Methyl piperidine-4-carboxylate: Similar structure but lacks the hydroxymethyl group, leading to different reactivity and applications.

    Piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its chemical properties and uses.

    4-Hydroxymethylpiperidine:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-12-7(11)8(6-10)2-4-9-5-3-8;/h9-10H,2-6H2,1H3;1H

InChI Key

BXSJNLAPQOOGHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNCC1)CO.Cl

Origin of Product

United States

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